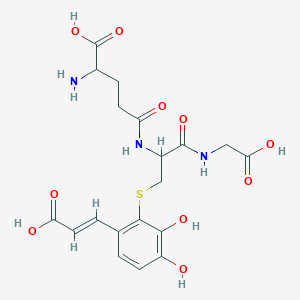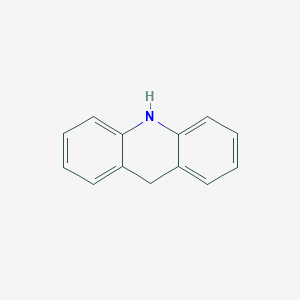![molecular formula C17H20N2O3S B010621 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide CAS No. 101533-58-8](/img/structure/B10621.png)
4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide, also known as ADRA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and is commonly used as a tool compound to investigate the role of protein-protein interactions in various biological processes.
Mécanisme D'action
4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide exerts its inhibitory effect on HIF-1α/p300 interaction by binding to the hydrophobic pocket on the surface of p300/CBP. This binding disrupts the formation of the HIF-1α/p300 complex and prevents the activation of hypoxic response genes.
Effets Biochimiques Et Physiologiques
The inhibition of HIF-1α/p300 interaction by 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide has been shown to have cardioprotective effects by reducing ischemia-reperfusion injury in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide in lab experiments is its specificity towards the HIF-1α/p300 interaction. This specificity allows for the investigation of the role of this interaction in various biological processes without affecting other cellular processes. However, one of the limitations of using 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide is its low solubility in water, which can affect its bioavailability and efficacy in in vivo studies.
Orientations Futures
There are several future directions for the investigation of 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide and its potential applications in scientific research. One possible direction is the development of more potent and selective inhibitors of the HIF-1α/p300 interaction. Additionally, the investigation of the role of this interaction in other pathological conditions such as neurodegenerative diseases and inflammation could provide new insights into the pathogenesis of these diseases. Finally, the development of more effective delivery systems for 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide could enhance its bioavailability and efficacy in in vivo studies.
Méthodes De Synthèse
The synthesis of 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide involves the reaction of 4-aminobenzenesulfonamide with N,N-diethylbenzamide in the presence of a catalyst such as triethylamine. This reaction results in the formation of 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide as a white crystalline solid.
Applications De Recherche Scientifique
4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide has been widely used as a tool compound in various scientific research applications. It has been shown to be a potent inhibitor of the protein-protein interaction between the transcription factor HIF-1α and the coactivator p300/CBP. This interaction plays a crucial role in the regulation of hypoxic response genes and has been implicated in various pathological conditions such as cancer and ischemia.
Propriétés
Numéro CAS |
101533-58-8 |
|---|---|
Nom du produit |
4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide |
Formule moléculaire |
C17H20N2O3S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
4-(4-aminophenyl)sulfonyl-N,N-diethylbenzamide |
InChI |
InChI=1S/C17H20N2O3S/c1-3-19(4-2)17(20)13-5-9-15(10-6-13)23(21,22)16-11-7-14(18)8-12-16/h5-12H,3-4,18H2,1-2H3 |
Clé InChI |
SXPQQRPZOCOZAX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
SMILES canonique |
CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)
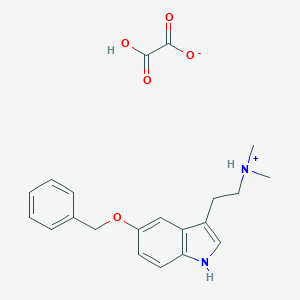


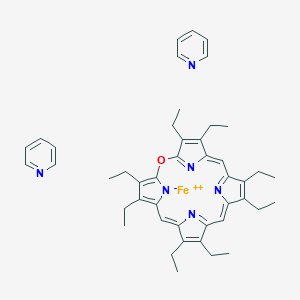
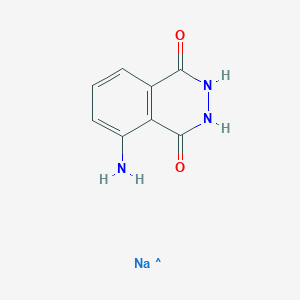


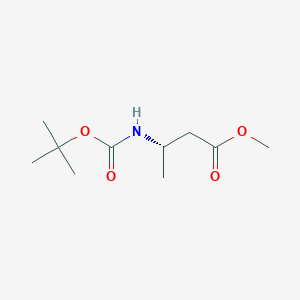
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)

